3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate structure, which includes a benzamide core substituted with various functional groups, including a pyrimidine ring and an aniline derivative. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2-methyl-4,6-dichloropyrimidine, with aniline derivatives under basic conditions.
Substitution Reactions: The synthesized pyrimidine ring undergoes substitution reactions with 4-methylphenylamine to introduce the amino group at the desired position.
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine ring with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can be useful in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Both compounds share a pyrimidine ring and aniline derivatives, but differ in their specific substituents and overall structure.
Dasatinib: Another tyrosine kinase inhibitor with a similar core structure but different substituents, leading to distinct biological activities.
Nilotinib: A compound with a similar mechanism of action but different chemical structure, resulting in unique pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H25N5O |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C26H25N5O/c1-17-7-9-21(10-8-17)29-24-16-25(28-19(3)27-24)30-22-11-13-23(14-12-22)31-26(32)20-6-4-5-18(2)15-20/h4-16H,1-3H3,(H,31,32)(H2,27,28,29,30) |
InChI Key |
OCZLSFPBXXSGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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